N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core linked to a 4-methoxyphenyl-substituted piperazine moiety via an ethyl chain. This structure combines aromatic and heterocyclic components, which are common in ligands targeting neurological receptors (e.g., serotonin or dopamine receptors) . The benzodioxole group contributes to lipophilicity and metabolic stability, while the piperazine-ethyl chain may enhance binding affinity to central nervous system (CNS) targets.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-18-5-3-17(4-6-18)24-12-10-23(11-13-24)9-8-22-21(25)16-2-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDGHIXGMDAROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in relation to neuropharmacology and cancer therapy. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.6 g/mol. The structure features a piperazine moiety linked to a benzo[d][1,3]dioxole core, which is essential for its biological activity.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:
- Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors. In studies, it has shown an IC50 value as low as 0.057 nM, indicating potent receptor binding and selectivity over D2 receptors by a factor greater than 10,000 . This selectivity suggests potential applications in treating disorders associated with dopamine dysregulation.
- Serotonin Receptors : Preliminary data indicate that the compound may also interact with serotonin receptors, particularly 5-HT1A, which could contribute to its anxiolytic effects .
- Adrenergic Receptors : The selectivity profile suggests minimal interaction with adrenergic alpha1 receptors, which is beneficial for reducing side effects typically associated with non-selective agents .
Neuropharmacological Effects
The compound has been investigated for its potential in treating psychiatric disorders such as schizophrenia and anxiety disorders. Its high affinity for D4 receptors aligns with the hypothesis that D4 receptor modulation may alleviate symptoms associated with these conditions.
Anticancer Activity
Recent studies have begun to explore the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Studies
A notable case study involved the evaluation of this compound's effect on mouse splenocytes in the presence of recombinant PD-1/PD-L1 interactions. The results indicated that at a concentration of 100 nM, the compound was able to rescue immune cells effectively, suggesting immunomodulatory properties that could be harnessed in cancer immunotherapy .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Dopamine D4 receptor affinity | D4 receptor | 0.057 | >10,000 (D4 vs D2) |
| Serotonin 5-HT1A receptor interaction | 5-HT1A receptor | TBD | TBD |
| Anticancer activity | Various cancer cell lines | TBD | TBD |
| Immune modulation | PD-1/PD-L1 interaction | 100 | Effective rescue of splenocytes |
Comparison with Similar Compounds
Structural Analogues with Piperazine and Carboxamide Moieties
Piperazine derivatives with carboxamide linkages are widely explored for CNS activity. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Structural and Pharmacological Features
Pharmacological and Binding Profiles
- Receptor Affinity : The piperazine-ethyl motif is critical for receptor binding. 18F-mefway , a 5-HT1A ligand with structural similarities, shows high hippocampal/cerebellar binding ratios (FC/Cer = 9.0), suggesting CNS penetration. The target compound’s 4-methoxyphenyl group may enhance serotonin receptor affinity compared to 2-methoxyphenyl analogues.
- D3 Antagonists : Compounds like 34 and 13 demonstrate D3 receptor antagonism, influenced by aryl substituents (e.g., 2-methoxy vs. 2,3-dichloro). The target’s 4-methoxyphenyl group may reduce D3 affinity compared to ortho-substituted derivatives.
Structure-Activity Relationships (SAR)
- Aryl Substituents :
- Linker Length : Ethyl chains (target) vs. butyl (compound 34) may alter pharmacokinetics; shorter linkers improve solubility but reduce membrane permeability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a two-step protocol:
Amide coupling : React benzo[d][1,3]dioxole-5-carboxylic acid with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or DMF under nitrogen .
Purification : Use silica gel chromatography (e.g., 10% MeOH in DCM) or recrystallization (e.g., CHCl₃/EtOAc) to isolate the product. Yields range from 40–85% depending on steric hindrance and solvent polarity .
- Critical Note : Substituents on the piperazine ring (e.g., methoxy vs. chloro) significantly impact reaction efficiency due to electronic effects .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Techniques :
- ¹H/¹³C NMR : Key for confirming regiochemistry and piperazine/benzodioxole integration (e.g., δ 3.77 ppm for methoxy protons, δ 6.85–7.50 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~464) .
- X-ray crystallography : Resolves conformational preferences (e.g., piperazine chair vs. boat) and hydrogen-bonding networks .
Q. What are the primary pharmacological targets of this compound, and how is receptor affinity assessed?
- Targets : Dopamine D2/D3 receptors (Ki < 10 nM) due to structural similarity to arylpiperazine-based ligands .
- Assays :
- Radioligand binding : Use [³H]spiperone for D2 and [³H]PD128907 for D3 receptors in transfected HEK293 cells .
- Functional assays : Measure cAMP inhibition (D2/D3 Gi-coupled activity) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence dopamine receptor selectivity and potency?
- SAR Insights :
- 4-Methoxyphenyl : Enhances D3 selectivity (Ki D3/D2 ratio >100) due to hydrophobic interactions with TM5/6 helices .
- Chloro substituents : Increase D2 affinity but reduce metabolic stability (e.g., CYP2D6 oxidation) .
- Experimental Design : Synthesize analogs with halogen/methoxy substitutions and compare binding kinetics via Schild regression analysis .
Q. What computational strategies are used to predict the binding pose of this compound in dopamine receptors?
- Methods :
Homology modeling : Build D3 receptor structures using templates like PDB 3PBL .
Docking (AutoDock Vina) : Prioritize poses with the benzodioxole group in the orthosteric pocket and the piperazine tail in the extracellular vestibule .
MD simulations : Validate stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for in vivo efficacy?
- Resolution Methods :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Diastereomeric salt formation : Employ tartaric acid derivatives for crystallization .
- Pharmacological Impact : (R)-enantiomers often show 10–100x higher D3 affinity due to steric complementarity .
Q. What are common contradictions in reported binding data for this compound, and how can they be resolved?
- Contradictions : Discrepancies in Ki values (e.g., D3 Ki = 0.8 nM vs. 5.2 nM) arise from differences in assay conditions (e.g., membrane protein concentration, radioligand purity) .
- Resolution : Standardize protocols (e.g., IUPHAR guidelines) and use reference ligands (e.g., SB277011A for D3) as internal controls .
Q. How is metabolic stability evaluated, and which cytochrome P450 isoforms are most relevant?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
